molecular formula C5H6INO B12979344 (3-Iodofuran-2-yl)methanamine

(3-Iodofuran-2-yl)methanamine

Cat. No.: B12979344
M. Wt: 223.01 g/mol
InChI Key: UHXQXAQJVPROMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Iodofuran-2-yl)methanamine is an organic compound that features a furan ring substituted with an iodine atom at the 3-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Iodofuran-2-yl)methanamine typically involves the iodination of furan derivatives followed by amination. One common method is the iodination of furan using iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The resulting iodofuran can then be subjected to nucleophilic substitution reactions to introduce the amine group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-Iodofuran-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(3-Iodofuran-2-yl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Iodofuran-2-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its iodine atom can participate in halogen bonding, while the amine group can form hydrogen bonds with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Iodofuran-2-yl)methanamine is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding

Properties

Molecular Formula

C5H6INO

Molecular Weight

223.01 g/mol

IUPAC Name

(3-iodofuran-2-yl)methanamine

InChI

InChI=1S/C5H6INO/c6-4-1-2-8-5(4)3-7/h1-2H,3,7H2

InChI Key

UHXQXAQJVPROMK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1I)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.